molecular formula C14H11N3O4 B5708758 3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}benzamide CAS No. 5322-30-5

3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}benzamide

Cat. No.: B5708758
CAS No.: 5322-30-5
M. Wt: 285.25 g/mol
InChI Key: AQRZOPLECMITMN-UHFFFAOYSA-N
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Description

3-{[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]amino}benzamide is an organic compound featuring a benzamide core linked via an azomethine (imine) group to a 2-hydroxy-5-nitrophenyl moiety. This structure combines electron-withdrawing (nitro) and hydrogen-bonding (hydroxyl) groups, enabling diverse applications. Synthesized by coupling 5-nitrosalicylaldehyde with an aminopropylsilatrane precursor (SIL M), it forms the organic-inorganic hybrid SIL-BS (1-(3-{[(2-hydroxy-5-nitrophenyl)methylidene]amino}propyl)silatrane) . SIL-BS exhibits enhanced cytotoxicity against HepG2 and MCF7 cancer cell lines compared to SIL M, attributed to nitro group-mediated "activation by reduction" mechanisms.

Properties

IUPAC Name

3-[(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c15-14(19)9-2-1-3-11(6-9)16-8-10-7-12(17(20)21)4-5-13(10)18/h1-8,18H,(H2,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRZOPLECMITMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20416785
Record name CDS1_004034
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5322-30-5
Record name CDS1_004034
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}benzamide typically involves the reaction between 2-hydroxy-5-nitrobenzaldehyde and 3-aminobenzamide in a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete condensation. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Condensation and Hydrazone Formation

The compound itself is synthesized via a condensation reaction between 3-aminobenzamide and 2-hydroxy-5-nitrobenzaldehyde. This follows a nucleophilic attack mechanism, where the amine group of 3-aminobenzamide reacts with the aldehyde carbonyl carbon, followed by dehydration to form the imine (C=N) bond.

Reaction Type Reagents/Conditions Product
Hydrazone formationEthanol, reflux, acid/base catalyst3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}benzamide
Further condensationsAldehydes/ketones, acidic conditionsExtended Schiff base derivatives (e.g., with additional aromatic rings)

Hydrolysis Reactions

The hydrazone bond is susceptible to hydrolysis under acidic or basic conditions, regenerating the parent hydrazide and aldehyde:

C14H11N3O4+H2O3-aminobenzamide+2-hydroxy-5-nitrobenzaldehyde\text{C}_{14}\text{H}_{11}\text{N}_3\text{O}_4 + \text{H}_2\text{O} \rightarrow \text{3-aminobenzamide} + \text{2-hydroxy-5-nitrobenzaldehyde}

Conditions Rate Key Observations
1M HCl, 80°C2–4 hoursComplete cleavage of the C=N bond
0.1M NaOH, reflux1–2 hoursPartial decomposition of the nitro group observed

Reduction of Nitro Group

The nitro (-NO2_2) group undergoes catalytic hydrogenation or chemical reduction to form an amine (-NH2_2):

-NO2H2/Pd-C-NH2\text{-NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{-NH}_2

Reducing Agent Conditions Product
H2_2/Pd-CEthanol, 60°C3-{[(E)-(2-amino-5-hydroxyphenyl)methylidene]amino}benzamide
NaBH4_4/CuCl2_2Methanol, RTPartial reduction to hydroxylamine intermediate

Metal Complexation

The compound acts as a polydentate ligand, coordinating with transition metals via the hydroxyl oxygen, imine nitrogen, and amide carbonyl:

Metal Salt Stoichiometry Complex Properties
Cu(II) acetate1:1 (M:L)Square-planar geometry, enhanced antimicrobial activity
Fe(III) chloride1:2 (M:L)Octahedral coordination, redox-active

Electrophilic Substitution

The aromatic rings participate in electrophilic reactions, with regioselectivity dictated by substituents:

Reaction Reagents Position Modified
NitrationHNO3_3/H2_2SO4_4Meta to hydroxyl group on the phenyl ring
SulfonationH2_2SO4_4, SO3_3Para to nitro group

Radical Scavenging (Antioxidant Activity)

The hydroxyl and nitro groups enable radical stabilization via hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanisms :

HO+DPPHHOO+DPPH-H\text{HO}^- + \text{DPPH}^\bullet \rightarrow \text{HOO}^- + \text{DPPH-H}

Radical Type Quenching Efficiency Mechanism
DPPH^\bulletIC50_{50} = 12 µMHAT from hydroxyl group
OH^\bullet85% inhibition at 50 µMSET involving nitro group resonance stabilization

Schiff Base Rearrangement

Under UV light or thermal stress, the E-configuration of the hydrazone linkage can isomerize to the Z-form, altering biological activity:

Stimulus Isomer Ratio (E:Z) Impact on Solubility
UV irradiation (365 nm)60:40Reduced crystallinity, increased polar solvent uptake

Scientific Research Applications

Biological Activities

Research indicates that 3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}benzamide exhibits various biological activities:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, effectively inhibiting the growth of certain bacteria and fungi.
  • Anticancer Properties : Preliminary studies suggest that it may possess anticancer properties, potentially acting on specific cancer cell lines.
  • Antioxidant Activity : The compound has been studied for its ability to scavenge free radicals, indicating potential use in preventing oxidative stress-related diseases.

Synthesis of this compound

The synthesis typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and an appropriate amine or amino acid derivative. This reaction can be optimized using various solvents and catalysts to enhance yield and purity.

Synthesis Procedure

  • Materials :
    • 2-Hydroxy-5-nitrobenzaldehyde
    • Aniline or appropriate amine
    • Solvent (e.g., ethanol or methanol)
  • Reaction Conditions :
    • Mix the aldehyde with the amine in the solvent.
    • Heat the mixture under reflux for several hours.
    • Cool the reaction mixture and isolate the product through crystallization or chromatography.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is useful. Below is a table summarizing key differences:

Compound NameStructural FeaturesBiological ActivityUnique Characteristics
4-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}benzenesulfonamideSulfonamide group additionAntimicrobialEnhanced solubility due to sulfonamide
3-chloro-N-{3-[(E)-[(2-hydroxy-5-nitrophenyl)methylidene]amino]phenyl}benzamideChlorinated benzamide coreAnticancerChlorine substitution increases reactivity
3-{[(E)-(4-methoxyphenyl)methylidene]amino}benzamideMethoxy substitutionAntioxidantMethoxy group enhances electron donation

This comparison highlights that while these compounds share structural similarities, their unique functional groups confer distinct chemical reactivity and potential therapeutic applications not fully realized by their analogs.

Case Studies and Research Findings

  • Antimicrobial Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of nitrobenzamides, including our compound, exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus .
  • Anticancer Research : Research conducted at the National Cancer Institute indicated that compounds similar to this compound showed promise in inhibiting tumor growth in vitro .
  • Antioxidant Potential : A study reported in Free Radical Biology & Medicine found that related compounds effectively reduced oxidative stress markers in cellular models, suggesting potential applications in neuroprotection .

Mechanism of Action

The mechanism of action of 3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming complexes that exhibit unique biological activities. These metal complexes can interact with DNA, proteins, and enzymes, leading to various biological effects such as inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Features

The table below compares 3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}benzamide with key analogues:

Compound Structural Features Key Activities Key Findings
This compound (Target) Benzamide core, imine linkage, 2-hydroxy-5-nitrophenyl substituent Cytotoxicity, antimicrobial activity Nitro group enhances cytotoxicity; hydroxy group aids bioadhesion .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzamide with N,O-bidentate directing group Metal-catalyzed C–H bond functionalization Facilitates coordination with transition metals for catalytic applications .
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Thiazolidinedione moiety linked to benzamide Antioxidant, potential antidiabetic activity Thiazolidinedione core contributes to radical scavenging .
N-[(3Z)-3-[(1H-Imidazol-5-yl)methylidene]-2-oxo-2,3-dihydro-1H-indol-5-yl]-2-(trifluoromethyl)benzamide Trifluoromethyl group, indole-imine hybrid Kinase inhibition (TLK2) Trifluoromethyl improves lipophilicity and target binding .
N-{[(4-Hydroxyphenyl)amino]carbonothioyl}benzamide (A8) Thioamide group, 4-hydroxyphenyl substituent Antioxidant Hydroxyl group enhances radical scavenging (% inhibition: 86.6) .
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-((4-fluorophenyl)amino)-2-oxoethoxy)-3-methoxybenzamide (L3) Fluorophenyl and methoxy substituents, ether linkage EthR inhibition (anti-tubercular) Fluorine enhances binding affinity and metabolic stability .

Key Comparisons

Electron-Withdrawing vs. Electron-Donating Substituents
  • The nitro group in the target compound increases cytotoxicity via redox activation , whereas methoxy or hydroxyl groups in analogues (e.g., A8) enhance antioxidant activity by donating electrons .
  • Trifluoromethyl groups (e.g., in TLK2 inhibitors) improve lipophilicity and enzyme binding but lack nitro’s cytotoxic activation .
Hydrogen Bonding and Bioadhesion
  • The 2-hydroxy group in the target compound promotes hydrogen bonding and mucoadhesion, critical for tumor targeting . In contrast, N,O-bidentate ligands (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) prioritize metal coordination over bioadhesion .
Antimicrobial Activity
  • The target compound’s nitro group and imine linkage contribute to broad-spectrum antimicrobial effects , while fluorinated benzamides (e.g., L3) target specific bacterial pathways (e.g., EthR inhibition in Mycobacterium tuberculosis) .
Structural Flexibility and Drug Design
  • Thiazolidinedione -modified benzamides (e.g., ) prioritize heterocyclic diversity for antioxidant/antidiabetic applications, whereas the target compound’s rigid imine linkage optimizes cytotoxicity .

Mechanistic Insights

  • Nitro Group Activation: The nitro group in the target compound undergoes enzymatic reduction to cytotoxic intermediates, a mechanism absent in non-nitro analogues .
  • Fluorine Effects : Fluorine in L3 enhances binding to hydrophobic pockets in EthR, a strategy distinct from nitro’s redox activity .
  • Thioamide vs. Imine : Thioamide derivatives (e.g., A8) exhibit antioxidant activity via radical stabilization, whereas the imine in the target compound supports metal chelation and cytotoxicity .

Biological Activity

3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}benzamide, a compound with notable pharmacological potential, has garnered attention for its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C14H11N3O4
  • Molecular Weight : 285.26 g/mol
  • CAS Number : 32111545

Synthesis

The synthesis of this compound typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with 3-aminobenzamide. The reaction conditions may vary, but generally include the use of solvents such as ethanol or methanol under reflux conditions to facilitate the formation of the imine linkage.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit a broad spectrum of antimicrobial activity. A study evaluated various benzamide derivatives against several microorganisms, including:

  • Bacteria : Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa.
  • Fungi : Candida albicans.

The minimum inhibitory concentration (MIC) values for these compounds ranged from 1.95 to 500 µg/mL, with some derivatives showing particularly potent activity against drug-resistant strains. For instance, a related compound exhibited an MIC of 1.95 µg/mL against drug-resistant Bacillus subtilis .

MicroorganismMIC (µg/mL)
Staphylococcus aureus3.9
Bacillus subtilis (resistant)1.95
Escherichia coli7.8
Pseudomonas aeruginosa500
Candida albicansVariable

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that similar benzamide derivatives can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT-116). The mechanism of action is believed to involve cell cycle arrest at the G2/M phase and induction of apoptosis through modulation of Bcl-2 and Bax protein expressions .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study synthesized a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives and evaluated their antibacterial properties. The most active derivative demonstrated significant inhibition against multiple bacterial strains, highlighting the potential for developing new antibiotics from this class of compounds .
  • Anticancer Mechanisms : Another investigation focused on the ability of similar compounds to induce apoptosis in cancer cells by activating caspase pathways and altering mitochondrial membrane potential, which is crucial in cancer therapy .
  • Inflammatory Response Modulation : Recent research has suggested that derivatives can modulate inflammatory responses in vitro by inhibiting pro-inflammatory cytokines in activated immune cells, indicating potential applications in treating inflammatory diseases .

Q & A

Q. What are the common synthetic routes for 3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}benzamide?

The synthesis typically involves a Schiff base condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 3-aminobenzamide under acidic or neutral conditions. Methanol or ethanol is commonly used as a solvent, with catalytic acetic acid to drive imine formation. Purification often employs recrystallization using polar aprotic solvents like DMSO or DMF .

Q. How is the structural integrity of this compound verified?

Characterization relies on spectroscopic methods:

  • NMR : 1H^1H and 13C^{13}C NMR confirm the presence of the imine bond (C=N, δ ~8.3–8.5 ppm) and aromatic protons.
  • FT-IR : Stretching vibrations for C=N (~1600–1650 cm1^{-1}) and phenolic -OH (~3200–3400 cm1^{-1}) are key identifiers.
  • Elemental analysis : Matches calculated C, H, N, O percentages to confirm purity .

Q. What preliminary biological activities have been reported?

Schiff base analogs of this compound exhibit antibacterial and antioxidant properties. For example, hydroxyl-substituted benzanilides show moderate activity against E. coli and S. aureus (MIC: 32–64 µg/mL) via membrane disruption. Antioxidant assays (e.g., DPPH radical scavenging) indicate IC50_{50} values comparable to ascorbic acid .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 15–20 min at 80°C) while maintaining >85% yield .
  • Catalyst screening : Lewis acids like ZnCl2_2 or Ce(SO4_4)2_2 enhance imine formation efficiency .
  • Solvent-free conditions : Minimize side reactions and simplify purification, achieving ~78% yield .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Studies using AutoDock Vina or Schrödinger Suite model binding to bacterial enoyl-ACP reductase (FabI) or DNA minor grooves. The nitro group and phenolic -OH form hydrogen bonds with active-site residues (e.g., Tyr158 in FabI) .
  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gap ~4.2 eV) and redox potential .

Q. How does crystallography elucidate structural features relevant to bioactivity?

Single-crystal X-ray diffraction (90–173 K) reveals planar geometry of the Schiff base, critical for intercalation into DNA or enzyme active sites. Key parameters:

  • Bond lengths: C=N (~1.28 Å), C-O (phenolic, ~1.36 Å).
  • Dihedral angles: <5° deviation between benzamide and nitrophenyl planes, enhancing π-π stacking .

Q. What strategies resolve contradictory data in antibacterial assays?

  • Dose-response curves : Test across a wider concentration range (e.g., 1–256 µg/mL) to identify true MIC values.
  • Synergy studies : Combine with β-lactam antibiotics to assess potentiation effects (e.g., FIC index ≤0.5 indicates synergy).
  • Resazurin-based viability assays : Differentiate bacteriostatic vs. bactericidal activity .

Methodological Considerations

Q. How to analyze oxidative degradation products?

  • HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to separate and identify nitro-to-amine reduction products or quinone derivatives.
  • TLC monitoring : Silica gel 60 F254_{254} with ethyl acetate/hexane (3:7) tracks reaction progress .

Q. What in silico tools predict metabolic stability?

  • SwissADME : Estimates bioavailability (e.g., TPSA ~110 Ų suggests moderate permeability).
  • CYP450 inhibition models : Screen for interactions with CYP3A4/2D6 using StarDrop or MetaCore .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}benzamide
Reactant of Route 2
3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}benzamide

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